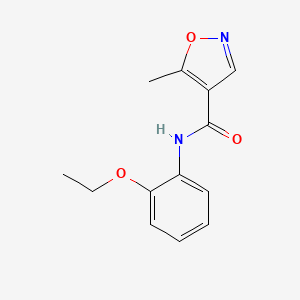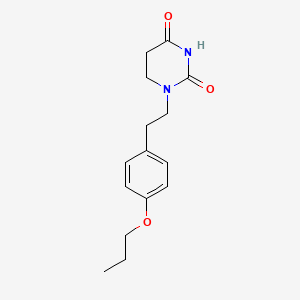
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-propoxyphenyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Install the propoxyphenyl group at the appropriate position using standard organic synthesis techniques.
- Protect any sensitive functional groups during this step.
Dihydrogenation:
- Reduce the pyrimidinedione ring to form the dihydro-1-(2-(4-propoxyphenyl)ethyl)-pyrimidinedione.
Industrial Production Methods:
While specific industrial methods may not be widely documented for this compound, research and development efforts are ongoing to optimize its synthesis for large-scale production.
Vorbereitungsmethoden
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One approach is to start from commercially available starting materials and proceed as follows:
-
Formation of the Pyrimidinedione Core:
- Begin with a suitable precursor, such as an amine or an amide.
- Introduce the pyrimidinedione core by cyclization, typically involving condensation reactions.
- Protect functional groups as needed during this step.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
- The major products depend on the specific reaction conditions and the substituents present. Variants with altered side chains or functional groups may be obtained.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.
Eigenschaften
CAS-Nummer |
88655-19-0 |
|---|---|
Molekularformel |
C15H20N2O3 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
1-[2-(4-propoxyphenyl)ethyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-2-11-20-13-5-3-12(4-6-13)7-9-17-10-8-14(18)16-15(17)19/h3-6H,2,7-11H2,1H3,(H,16,18,19) |
InChI-Schlüssel |
RODNZJWLVMUXIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)CCN2CCC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


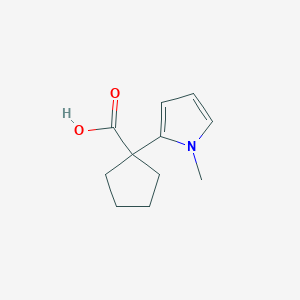
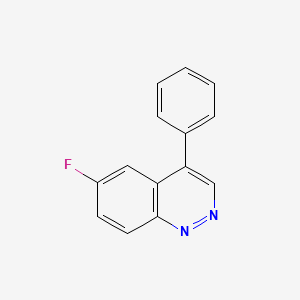
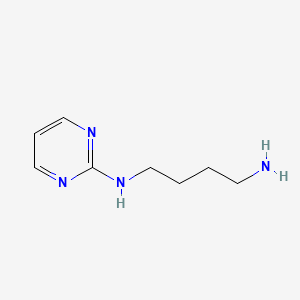

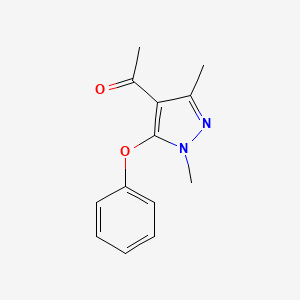
![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)
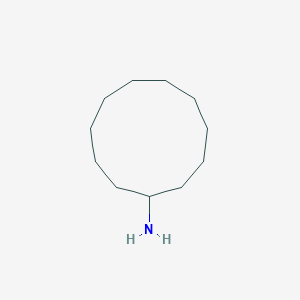
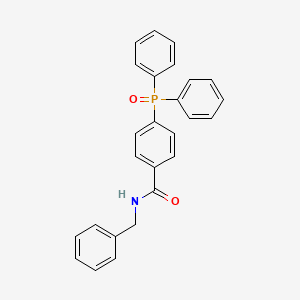
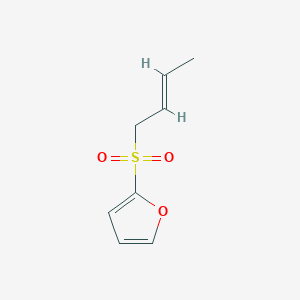
![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
